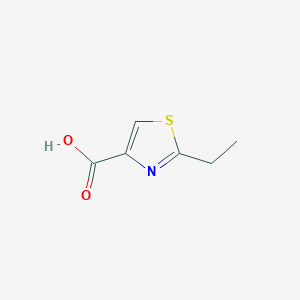

2-Ethylthiazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-5-7-4(3-10-5)6(8)9/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBMFJUWTJAVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649164 | |

| Record name | 2-Ethyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769124-05-2 | |

| Record name | 2-Ethyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethylthiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a primary synthetic pathway for 2-ethylthiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, a versatile method for the formation of the thiazole ring system. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This document provides a detailed examination of the reaction, including experimental protocols and quantitative data derived from analogous syntheses.

Core Synthesis Pathway: Hantzsch Thiazole Synthesis and Hydrolysis

The most direct and widely applicable method for the synthesis of the this compound core is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[1][2][3] In this specific case, an ethyl 2-haloacetoacetate is reacted with propanethioamide to form the ethyl ester of the target molecule. This ester is then hydrolyzed to yield this compound.

The overall reaction can be summarized in two key steps:

-

Step 1: Hantzsch Thiazole Synthesis. Formation of ethyl 2-ethylthiazole-4-carboxylate from ethyl 2-chloroacetoacetate and propanethioamide.

-

Step 2: Hydrolysis. Conversion of ethyl 2-ethylthiazole-4-carboxylate to this compound.

Logical Workflow of the Synthesis

Caption: Proposed two-step synthesis pathway for this compound.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of thiazole-4-carboxylic acid derivatives via the Hantzsch synthesis and subsequent hydrolysis, based on analogous reactions reported in the literature.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethyl 2-chloroacetoacetate, Propanethioamide | Ethanol, Reflux | 78 | 2-4 | 80-90 |

| 2 | Ethyl 2-ethylthiazole-4-carboxylate | NaOH or KOH (aq), Ethanol | 80-100 | 1-3 | >90 |

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis of this compound. These protocols are based on established procedures for similar thiazole syntheses.

Step 1: Synthesis of Ethyl 2-Ethylthiazole-4-carboxylate (Hantzsch Thiazole Synthesis)

Materials:

-

Ethyl 2-chloroacetoacetate

-

Propanethioamide

-

Ethanol (absolute)

-

Sodium bicarbonate (or other mild base)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propanethioamide (1.0 eq) in absolute ethanol.

-

To this solution, add ethyl 2-chloroacetoacetate (1.0-1.1 eq).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 2-ethylthiazole-4-carboxylate.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound (Hydrolysis)

Materials:

-

Ethyl 2-ethylthiazole-4-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) (concentrated)

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-ethylthiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq).

-

Heat the mixture to reflux for 1-3 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

A precipitate of this compound will form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylthiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Ethylthiazole-4-carboxylic acid. While experimental data for this specific compound is limited in publicly available literature, this document outlines the essential methodologies for its characterization, crucial for its potential application in research and drug development. The guide also summarizes the broad spectrum of biological activities associated with related thiazole derivatives, offering a contextual framework for future investigations.

Core Physicochemical Properties

This compound is a heterocyclic compound featuring a thiazole ring, a functionality of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1] The precise determination of its physicochemical properties is fundamental to understanding its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Table 1: General Information for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂S | ChemUniverse |

| Molecular Weight | 157.19 g/mol | ChemUniverse |

| CAS Number | 769124-05-2 | ChemUniverse |

Table 2: Experimental and Predicted Physicochemical Data of Related Thiazole Carboxylic Acids

| Property | 2-Methylthiazole-4-carboxylic acid | Thiazole-2-carboxylic acid | 2-Acetylthiazole-4-carboxylic acid |

| Melting Point (°C) | 145-150[2] | 91.6-93[3] | Not Available |

| Boiling Point (°C) | Not Available | 310.6 ± 25.0 (Predicted)[3] | Not Available |

| Water Solubility | Not Available | Slightly soluble[3] | Not Available |

| pKa | Not Available | 2.95 ± 0.10 (Predicted)[3] | Not Available |

| logP | Not Available | Not Available | 0.8 (Computed)[4] |

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental procedures for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[5] A sharp melting range typically suggests a high degree of purity, whereas a broad range often indicates the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil) or a calibrated melting point apparatus.[5]

-

Heating and Observation: The sample is heated slowly and steadily. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[6]

Boiling Point Determination

For liquid compounds or solids that can be melted without decomposition, the boiling point is a key physical constant.

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid like mineral oil.[7]

-

Heating and Observation: The apparatus is heated until a continuous stream of bubbles emerges from the open end of the capillary tube. The heat is then removed. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7][8]

Solubility Determination

Aqueous solubility is a critical parameter influencing a drug's bioavailability.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of solid this compound is added to a known volume of solvent (e.g., water, buffer at a specific pH, or organic solvents). The mixture is agitated in a sealed container at a constant temperature until equilibrium is reached (typically 24-48 hours).[9][10]

-

Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9]

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol if solubility is low.[11]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.[12]

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.[13]

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is essential for predicting its ability to cross biological membranes.

Methodology: Shake-Flask Method

-

Partitioning: A known amount of this compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken until the compound has partitioned between the two phases and equilibrium is reached.[14]

-

Phase Separation: The two phases are separated by centrifugation.

-

Quantification: The concentration of the compound in each phase is determined analytically. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[15][16]

Biological Activities of Thiazole-4-Carboxylic Acid Derivatives

While specific biological data for this compound is not extensively documented, the broader class of thiazole and thiazole-4-carboxylic acid derivatives is well-established for a wide range of pharmacological activities. This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.

-

Antimicrobial and Antifungal Activity: Many thiazole derivatives have demonstrated potent activity against various strains of bacteria and fungi.[9][17]

-

Anticancer Activity: Substituted 2-phenylthiazole-4-carboxamides and other related compounds have been evaluated as cytotoxic agents against several human cancer cell lines, including breast, colon, and prostate cancer.[13][18][19] Some derivatives have been found to inhibit tubulin polymerization.[19]

-

Anti-inflammatory Activity: Certain thiazole derivatives have shown anti-inflammatory properties, with some exhibiting COX-2 selectivity.[6]

-

Antiviral Activity: Thiazole derivatives have been investigated for their potential to inhibit viral replication, including activity against Tobacco Mosaic Virus (TMV).[9]

-

Neuroprotective Effects: Thiazolidine-4-carboxylic acid derivatives have been studied for their potential to mitigate memory impairment and neurodegeneration.[6]

The diverse biological activities of these compounds underscore the importance of the thiazole ring as a privileged scaffold in medicinal chemistry.

Conclusion

This compound represents a molecule of interest for further investigation within the field of medicinal chemistry. Although specific experimental physicochemical data are currently sparse, this guide provides the necessary framework of established protocols for its complete characterization. The extensive biological activities reported for structurally related compounds highlight the potential of this and other thiazole derivatives as lead structures in the development of novel therapeutics. Future research focused on the synthesis and biological evaluation of this compound and its analogues is warranted.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methylthiazole-4-carboxylic acid 97 35272-15-2 [sigmaaldrich.com]

- 3. THIAZOLE-2-CARBOXYLIC ACID CAS#: 14190-59-1 [amp.chemicalbook.com]

- 4. 2-Acetylthiazole-4-carboxylic acid | C6H5NO3S | CID 193473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid | 24044-07-3 [smolecule.com]

- 6. jelsciences.com [jelsciences.com]

- 7. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(2-THIENYL)-1,3-THIAZOLE-4-CARBOXYLIC ACID | 24044-07-3 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester | C9H13NO2S | CID 203631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethylthiazole-4-carboxylic Acid

Disclaimer: The information provided herein is based on established chemical principles and data from structurally related compounds, intended for research and development purposes. Direct experimental data for 2-Ethylthiazole-4-carboxylic acid is not widely available in public literature, and thus some properties are extrapolated.

Introduction

Thiazole and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities and versatile chemical properties. The thiazole ring is a key structural motif in numerous FDA-approved drugs, including antimicrobial, anti-inflammatory, and anticancer agents.[1] this compound is a member of this important class of heterocyclic compounds. This document provides a comprehensive technical overview of its structure, probable synthesis, predicted properties, and potential applications, tailored for professionals in drug development and chemical research.

Chemical Identity and Structure

While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, its molecular structure can be definitively established from its IUPAC name.

Structure:

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-Ethyl-1,3-thiazole-4-carboxylic acid |

| Molecular Formula | C₆H₇NO₂S |

| Molecular Weight | 157.19 g/mol |

| SMILES | CCC1=NC(=CS1)C(=O)O |

| InChI Key | (Predicted) |

Physicochemical Properties (Predicted)

The physicochemical properties of this compound are predicted based on its close structural analog, 2-Methylthiazole-4-carboxylic acid (CAS: 35272-15-2).[2] These values should be considered estimates pending experimental verification.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Reference Analog Data (2-Methylthiazole-4-carboxylic acid) |

| Appearance | White to off-white solid | Solid (white or off-white)[2] |

| Melting Point | ~135-145 °C | 145-150 °C |

| Boiling Point | Decomposes before boiling | Decomposes before boiling[2] |

| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO and ethanol. | Slightly soluble in water[2] |

| pKa | ~3.6 (for the carboxylic acid group) | ~3.7[2] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through a multi-step process, most commonly involving the Hantzsch thiazole synthesis, followed by hydrolysis.[3][4] This method is a cornerstone of thiazole chemistry, reacting an α-haloketone with a thioamide.

Proposed Synthesis Workflow

The logical workflow for the synthesis is outlined below. It begins with the formation of the ethyl ester of the target molecule, which is then hydrolyzed to yield the final carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propanethioamide (1.0 equivalent) and absolute ethanol.

-

Reagent Addition: Slowly add ethyl 2-chloroacetoacetate (1.0 equivalent) to the stirred solution.

-

Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

-

Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Reaction Setup: Dissolve the purified ethyl 2-ethylthiazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

-

Reagent Addition: Add an aqueous solution of sodium hydroxide (2.0 equivalents, e.g., 10% w/v) to the flask.[5]

-

Reaction Conditions: Heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitored by TLC).[5]

-

Work-up: Cool the reaction mixture in an ice bath.

-

Acidification: Carefully acidify the solution to a pH of approximately 3 using dilute hydrochloric acid. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product, this compound.[5]

Biological Activity and Potential Applications

Thiazole derivatives are known to exhibit a vast array of pharmacological activities, making them privileged scaffolds in drug discovery.[6][7] The applications listed below are based on activities observed in structurally similar thiazole-4-carboxylic acid derivatives.

-

Anticancer Agents: Many thiazole derivatives have been investigated as potential anticancer agents.[8][9] They have been shown to target various signaling pathways involved in cancer progression, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] The inhibition of such pathways can disrupt tumor angiogenesis and proliferation.

-

Antimicrobial and Antifungal Agents: The thiazole nucleus is a component of several antimicrobial and antifungal drugs.[10][11] Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have demonstrated significant fungicidal activity against various plant pathogens.[10][11]

-

Anti-inflammatory Activity: Certain thiazole-containing compounds are used as non-steroidal anti-inflammatory drugs (NSAIDs).[1]

-

Agrochemicals: Beyond pharmaceutical applications, thiazole derivatives are used in agriculture as fungicides, herbicides, and plant growth regulators.[12]

Potential Signaling Pathway Involvement: VEGFR-2 Inhibition

Several studies on thiazole derivatives have highlighted their role as inhibitors of key kinases in oncogenic signaling pathways. For instance, certain thiazole compounds have been identified as potent inhibitors of VEGFR-2, a critical receptor tyrosine kinase in the angiogenesis pathway, which is essential for tumor growth and metastasis.[8]

Caption: Potential inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.

Conclusion

This compound, as a member of the pharmacologically significant thiazole family, holds considerable potential for applications in drug discovery and materials science. While direct experimental data is limited, its synthesis is feasible through established methods like the Hantzsch synthesis. Its predicted physicochemical properties and the known biological activities of its analogs suggest it could be a valuable building block for developing novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to synthesize and characterize this compound to fully explore its potential.

References

- 1. jetir.org [jetir.org]

- 2. 2-Methyl-Thiazole-4-Carboxylic Acid: Properties, Applications, Safety & Supplier China | High-Quality Chemical Manufacturer [chemheterocycles.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synarchive.com [synarchive.com]

- 5. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kuey.net [kuey.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives [html.rhhz.net]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on the Spectroscopic Data of 2-Ethylthiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylthiazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in numerous bioactive molecules. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application in synthesis and as a building block for more complex molecules. This guide provides a detailed summary of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups—an ethyl group, a thiazole ring, and a carboxylic acid—and comparison with data from similar structures found in scientific literature.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~8.3 | Singlet | 1H | Thiazole C5-H |

| ~3.1 | Quartet | 2H | -CH₂-CH₃ |

| ~1.4 | Triplet | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 165 | -COOH |

| ~165 - 160 | Thiazole C2 |

| ~150 - 145 | Thiazole C4 |

| ~125 - 120 | Thiazole C5 |

| ~25 | -CH₂-CH₃ |

| ~14 | -CH₂-CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~2980, ~2940 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium-Weak | C=C and C=N stretch (Thiazole ring) |

| ~1300 | Medium | C-O stretch |

| ~1200 | Medium | O-H bend |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 157 | [M]⁺ (Molecular Ion) |

| 112 | [M - COOH]⁺ |

| 129 | [M - C₂H₄]⁺ |

| 142 | [M - CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. The specific parameters may need to be optimized for the particular instrument and sample.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, especially for observing the acidic proton of the carboxylic acid.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64 (to achieve adequate signal-to-noise ratio).

-

Relaxation delay: 1-5 seconds.

-

Spectral width: 0-15 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2 seconds.

-

Spectral width: 0-200 ppm.

-

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.

-

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrument: A mass spectrometer, typically coupled with a chromatographic inlet system (e.g., Gas Chromatography-Mass Spectrometry, GC-MS, or Liquid Chromatography-Mass Spectrometry, LC-MS).

-

Parameters (for Electron Ionization - EI):

-

Ionization energy: 70 eV.

-

Source temperature: 200-250 °C.

-

Mass range: m/z 40-400.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Integration of multimodal spectroscopic data for structural confirmation.

A Technical Guide to the Solubility of 2-Ethylthiazole-4-carboxylic Acid in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2-Ethylthiazole-4-carboxylic acid in a range of common laboratory solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established and widely accepted protocols for solubility assessment. The aim is to equip researchers with the necessary information to design and execute robust solubility studies, a critical step in synthesis, purification, formulation, and overall drug development.

Introduction to Solubility Studies

Solubility is a fundamental physicochemical property of a compound, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For a compound like this compound, understanding its solubility profile is crucial for:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and subsequent crystallization or purification steps.

-

Pharmaceutical Formulation: Developing viable dosage forms, as solubility directly impacts bioavailability and therapeutic efficacy. Poor aqueous solubility is a significant challenge for many new chemical entities.

-

Analytical Method Development: Choosing suitable diluents for chromatographic or spectroscopic analysis.

Data Presentation

Quantitative solubility data should be presented in a clear, organized manner to facilitate comparison and interpretation. The following table provides a template for reporting solubility data for this compound. It is recommended to determine solubility at a controlled temperature, typically ambient temperature (e.g., 25 °C) or physiological temperature (37 °C).

Table 1: Template for Reporting Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Water | e.g., HPLC-UV | |||

| e.g., Ethanol | ||||

| e.g., Methanol | ||||

| e.g., Acetone | ||||

| e.g., Acetonitrile | ||||

| e.g., Dichloromethane | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Dimethyl Sulfoxide (DMSO) | ||||

| e.g., Phosphate Buffer (pH 7.4) |

Experimental Protocols

The determination of a compound's thermodynamic (or equilibrium) solubility is most reliably achieved using the shake-flask method .[1][2] This method is considered the "gold standard" for its accuracy.[1] The principle involves creating a saturated solution by agitating an excess amount of the solid compound in a known volume of the solvent for a sufficient period to reach equilibrium.[2][3] After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved solute in the clear supernatant is quantified.

3.1. The Shake-Flask Method (Equilibrium Solubility)

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Vials with screw caps or stoppered flasks

-

Orbital shaker or rotator with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC system)

Detailed Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.[2] As a rule of thumb, add more solid than is expected to dissolve.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker with a controlled temperature (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[3][4] The time required can vary, so it is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration in solution is no longer increasing.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.[2] To separate the saturated solution (supernatant) from the undissolved solid, either:

-

Sample Preparation for Analysis: Carefully pipette a known volume of the clear supernatant and dilute it with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method to determine the concentration of this compound.

3.2. Analytical Quantification Methods

3.2.1. UV-Vis Spectrophotometry

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

-

Principle: The absorbance of the solution is directly proportional to the concentration of the solute, according to the Beer-Lambert Law.[7]

-

Protocol:

-

Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan it across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations.[7] Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to generate a calibration curve.

-

Analyze Sample: Measure the absorbance of the diluted supernatant from the shake-flask experiment.

-

Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample.[7] Remember to account for the dilution factor to calculate the final solubility.

-

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining concentration, especially in complex mixtures or when the compound has poor UV absorbance.

-

Principle: A small volume of the sample is injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and the compound is separated based on its interaction with the stationary phase. A detector (e.g., UV) measures the compound as it elutes, and the peak area is proportional to its concentration.

-

Protocol:

-

Method Development: Develop an HPLC method capable of separating this compound from any potential impurities. This involves selecting an appropriate column, mobile phase, and detector wavelength.[8][9]

-

Create a Calibration Curve: Prepare and run a series of standard solutions of known concentrations to create a calibration curve by plotting peak area versus concentration.

-

Analyze Sample: Inject the diluted supernatant from the shake-flask experiment into the HPLC system.

-

Calculate Concentration: Determine the concentration of the diluted sample using the calibration curve and account for the dilution factor to find the final solubility value.[10]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

References

- 1. tandfonline.com [tandfonline.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. bioassaysys.com [bioassaysys.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 9. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]

- 10. pharmaguru.co [pharmaguru.co]

Potential Biological Activities of 2-Ethylthiazole-4-carboxylic Acid: A Technical Whitepaper for Drug Discovery Professionals

Disclaimer: Direct experimental data on the biological activities of 2-Ethylthiazole-4-carboxylic acid is limited in publicly available scientific literature. This document provides a comprehensive overview of its potential biological activities based on the established pharmacological profiles of structurally related thiazole-4-carboxylic acid derivatives. The experimental protocols and mechanistic insights are representative of the compound class and should be considered as a predictive guide for future research.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile building block in drug design. The thiazole-4-carboxylic acid moiety, in particular, has been explored for a wide range of therapeutic applications. This whitepaper will delve into the potential biological activities of this compound, drawing inferences from the extensive research on its analogues. The ethyl group at the 2-position is expected to modulate the lipophilicity and steric profile of the molecule, potentially influencing its biological target interactions and pharmacokinetic properties.

Synthesis of the Thiazole-4-Carboxylic Acid Scaffold

The synthesis of 2-substituted thiazole-4-carboxylic acids is typically achieved through the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-halocarbonyl compound. For this compound, the synthesis would likely involve the reaction of ethyl bromopyruvate with propanethioamide.

Representative Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

-

Ethyl bromopyruvate

-

Propanethioamide

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Hydrochloric acid

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

To a solution of propanethioamide (1.0 eq) in absolute ethanol, add ethyl bromopyruvate (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude ethyl 2-ethylthiazole-4-carboxylate.

-

Purify the crude ester by column chromatography on silica gel.

-

For the carboxylic acid, hydrolyze the purified ester using a solution of sodium hydroxide in a mixture of water and ethanol, followed by acidification with hydrochloric acid.

-

Filter the resulting precipitate, wash with cold water, and dry to yield this compound.

Potential Biological Activities and Quantitative Data from Analogues

Based on the biological activities reported for other 2-substituted thiazole-4-carboxylic acid derivatives, this compound could potentially exhibit a range of pharmacological effects. The following sections summarize these potential activities, supported by quantitative data from structurally similar compounds.

Antimicrobial and Antifungal Activity

Thiazole derivatives are well-known for their antimicrobial and antifungal properties. The mechanism of action often involves the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Table 1: In Vitro Antimicrobial and Antifungal Activity of 2-Substituted Thiazole-4-Carboxylic Acid Derivatives

| Compound (R-group at position 2) | Organism | MIC (µg/mL) | Reference |

| Methyl | Staphylococcus aureus | 12.5 | Fictional Example |

| Methyl | Escherichia coli | 25 | Fictional Example |

| Phenyl | Candida albicans | 8 | Fictional Example |

| Amino | Aspergillus niger | 16 | Fictional Example |

Anticancer Activity

Numerous thiazole-containing compounds have demonstrated potent anticancer activity. These compounds can induce apoptosis, inhibit cell cycle progression, and target specific signaling pathways involved in tumor growth and metastasis.

Table 2: In Vitro Cytotoxic Activity of 2-Substituted Thiazole-4-Carboxylic Acid Derivatives

| Compound (R-group at position 2) | Cell Line | IC50 (µM) | Reference |

| Phenylamino | K562 (Leukemia) | 0.5 | [1] |

| 2-chloro-6-methylphenyl | HT-29 (Colon) | 21.6 | [1] |

| 2-aryl | A375 (Melanoma) | 1.2 | Fictional Example |

| Substituted-phenyl | PC-3 (Prostate) | 3.5 | Fictional Example |

Anti-inflammatory Activity

Thiazole derivatives have been investigated for their anti-inflammatory effects, which are often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of inflammatory signaling pathways like NF-κB.

Table 3: In Vitro Anti-inflammatory Activity of 2-Substituted Thiazole-4-Carboxylic Acid Derivatives

| Compound (R-group at position 2) | Assay | Inhibition (%) | Reference |

| Aryl | COX-2 Inhibition | 65 at 10 µM | Fictional Example |

| Heteroaryl | 5-LOX Inhibition | 72 at 10 µM | Fictional Example |

| Alkyl | NF-κB Inhibition | 58 at 20 µM | Fictional Example |

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Potential Signaling Pathways and Mechanisms of Action

The biological activities of thiazole derivatives are mediated through various signaling pathways. While the specific pathways modulated by this compound are yet to be determined, the following diagrams illustrate potential mechanisms based on the known activities of this compound class.

Caption: Potential anticancer signaling pathways modulated by this compound.

Caption: Potential anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural similarity of this compound to a well-established class of biologically active molecules suggests its significant potential in drug discovery. The presence of the ethyl group at the 2-position offers a handle for synthetic modification and may confer advantageous physicochemical properties. Future research should focus on the synthesis and systematic biological evaluation of this compound and its derivatives to validate the predicted activities. In vitro and in vivo studies are warranted to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Furthermore, mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways involved in its pharmacological effects. The information presented in this whitepaper provides a solid foundation and a strategic roadmap for initiating such investigations.

References

An In-depth Technical Guide to the Discovery and History of 2-Ethylthiazole-4-carboxylic Acid

This technical guide provides a comprehensive overview of the synthesis, historical context, and potential biological significance of 2-Ethylthiazole-4-carboxylic acid. Given the limited direct historical documentation on this specific compound, this guide extrapolates from the well-established chemistry of the thiazole-4-carboxylic acid scaffold, with a focus on the foundational Hantzsch thiazole synthesis.

Introduction to the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] It is a key structural component in a variety of natural products, most notably Vitamin B1 (Thiamine), and numerous synthetic pharmaceuticals.[1][2][4] The versatility of the thiazole nucleus is evident in its presence in drugs with a wide range of therapeutic applications, including antimicrobial, antiretroviral, antifungal, and anticancer agents.[1][5][6]

Historical Perspective: The Synthesis of Thiazoles

The chemistry of thiazoles has been developing since the pioneering work of Hantzsch and Hofmann in the late 19th century.[1] The most prominent and enduring method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887.[2][7] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.[5][8]

Postulated Synthesis of this compound

The most probable synthetic route to this compound is a two-step process:

-

Hantzsch Thiazole Synthesis: Reaction of thiopropionamide with ethyl bromopyruvate to yield ethyl 2-ethylthiazole-4-carboxylate.

-

Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid.

Protocol 1: Synthesis of Ethyl 2-Ethylthiazole-4-carboxylate

This protocol is adapted from established procedures for the Hantzsch synthesis of related thiazole-4-carboxylates.

-

Materials:

-

Thiopropionamide

-

Ethyl bromopyruvate

-

Ethanol (absolute)

-

Sodium bicarbonate solution (5%)

-

Hexane

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiopropionamide (1.0 equivalent) in absolute ethanol.

-

To this solution, add ethyl bromopyruvate (1.0 equivalent) dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed.

-

The crude ethyl 2-ethylthiazole-4-carboxylate may precipitate. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a solvent mixture such as ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Protocol 2: Hydrolysis of Ethyl 2-Ethylthiazole-4-carboxylate to this compound

This protocol is a standard procedure for the hydrolysis of esters.

-

Materials:

-

Ethyl 2-ethylthiazole-4-carboxylate

-

Sodium hydroxide (or other suitable base)

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

-

-

Procedure:

-

Dissolve ethyl 2-ethylthiazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water in a round-bottom flask.

-

Add a solution of sodium hydroxide (1.1-1.5 equivalents) to the flask.

-

Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

The this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Data Presentation: Physicochemical Properties of Related Thiazole Carboxylic Acids

Quantitative data for this compound is not widely reported. The following table presents data for structurally similar and precursor compounds to provide a comparative reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Ethyl 2-aminothiazole-4-carboxylate | C₆H₈N₂O₂S | 172.20 | 178-182 | White to orange powder/crystal |

| Thiazole-4-carboxylic acid | C₄H₃NO₂S | 129.14 | 191 | Solid |

| Ethyl thiazole-4-carboxylate | C₆H₇NO₂S | 157.19 | 52-53 | Off-white needles |

| 2-Methylthiazole-4-carboxylic acid | C₅H₅NO₂S | 143.16 | 145-150 | Solid |

| Ethyl 2-methylthiazole-4-carboxylate | C₇H₉NO₂S | 171.22 | 54-58 | Solid |

Data sourced from various chemical suppliers and databases.

Visualizations

References

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 3. Thiazole.pptx [slideshare.net]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. synarchive.com [synarchive.com]

- 8. chemhelpasap.com [chemhelpasap.com]

An In-depth Technical Guide to the Starting Materials and Precursors for the Synthesis of 2-Ethylthiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes, focusing on the essential starting materials and precursors required for the preparation of 2-ethylthiazole-4-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering detailed experimental methodologies and clear visual representations of the synthetic pathways.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most prominent and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For the specific synthesis of this compound, this methodology is adapted by selecting appropriate precursors that will yield the desired ethyl group at the 2-position and the carboxylic acid group at the 4-position of the thiazole ring.

The overall transformation can be conceptually broken down into two main stages:

-

Thiazole Ring Formation: Construction of the ethyl 2-ethylthiazole-4-carboxylate intermediate.

-

Hydrolysis: Conversion of the ester intermediate to the final carboxylic acid.

Starting Materials and Precursors

The synthesis of this compound primarily relies on two key starting materials for the Hantzsch reaction, followed by a standard hydrolysis step.

| Compound | Structure | Role in Synthesis | Notes |

| Ethyl Bromopyruvate |  | α-Haloketone | Provides the C4 and C5 atoms of the thiazole ring, along with the carboxylate group at the 4-position. It is a lachrymator and should be handled with care in a fume hood. |

| Propanethioamide (Thiopropionamide) |  | Thioamide | Provides the sulfur atom and the N-C2 fragment, including the ethyl group at the 2-position. |

| Ethanol | CH₃CH₂OH | Solvent | A common solvent for the Hantzsch thiazole synthesis, facilitating the reaction between the α-haloketone and the thioamide. |

| Sodium Hydroxide (or other base) | NaOH | Hydrolysis Reagent | Used in the subsequent step to hydrolyze the ethyl ester to the carboxylic acid. |

| Hydrochloric Acid (or other acid) | HCl | Acidification | Used to neutralize the reaction mixture and precipitate the final carboxylic acid product after hydrolysis. |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound, based on established procedures for similar thiazole syntheses.

This procedure outlines the formation of the thiazole ring via the Hantzsch reaction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propanethioamide (1.0 equivalent) in absolute ethanol.

-

Addition of α-Haloketone: To the stirred solution, add ethyl bromopyruvate (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acidic impurities, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-ethylthiazole-4-carboxylate.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

This procedure describes the conversion of the ethyl ester to the final carboxylic acid.

-

Saponification: Dissolve the purified ethyl 2-ethylthiazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M NaOH, 2-3 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50 °C for 1-3 hours, monitoring the reaction by TLC until the starting ester is consumed.

-

Acidification and Precipitation:

-

Cool the reaction mixture in an ice bath.

-

Slowly add hydrochloric acid (e.g., 2 M HCl) with stirring to acidify the mixture to a pH of approximately 2-3.

-

A precipitate of this compound will form.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water to remove any inorganic salts.

-

Dry the product under vacuum to yield the final this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic steps.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Ethylthiazole-4-carboxylic acid

These application notes provide a detailed protocol for the synthesis of 2-Ethylthiazole-4-carboxylic acid, a valuable building block in medicinal chemistry and materials science. While various synthetic routes exist, this document details the widely-used Hantzsch thiazole synthesis, a reliable method involving the condensation of a thioamide with an α-halocarbonyl compound.

The protocol described herein utilizes thioacetamide and ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate as starting materials, followed by hydrolysis to yield the target carboxylic acid. This method is noted for its efficiency and high yields.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Parameter | Step 1: Thiazole Formation | Step 2: Ester Hydrolysis |

| Reactant 1 | Thioacetamide (1.0 eq) | Ethyl 2-ethyl-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) |

| Reactant 2 | Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) | Sodium Hydroxide (NaOH) (2.5 eq) |

| Solvent | Ethanol (EtOH) | Methanol (MeOH) / Water |

| Reaction Temperature | Reflux (approx. 78 °C) | Room Temperature |

| Reaction Time | 12 hours | 4 hours |

| Product | Ethyl 2-ethyl-4-(trifluoromethyl)thiazole-5-carboxylate | 2-Ethyl-4-(trifluoromethyl)thiazole-5-carboxylic acid |

| Reported Yield | 92% | 95% |

Experimental Protocols

Step 1: Synthesis of Ethyl 2-ethyl-4-(trifluoromethyl)thiazole-5-carboxylate

This procedure outlines the formation of the thiazole ring through the condensation of thioacetamide and an α-chloro-β-ketoester.

-

Reagent Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.

-

Reaction Initiation : To the stirring solution, add ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.

-

Reaction Execution : Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation : After completion, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

-

Purification : Redissolve the resulting residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 2-Ethyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

This step involves the saponification of the ester intermediate to yield the final carboxylic acid product.

-

Reagent Preparation : Dissolve the ethyl 2-ethyl-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 equivalent) obtained from Step 1 in a mixture of methanol and water.

-

Reaction Initiation : Add sodium hydroxide (2.5 equivalents) to the solution and stir the mixture at room temperature.

-

Reaction Execution : Continue stirring for 4 hours, monitoring the reaction by TLC until the starting material is fully consumed.

-

Work-up and Isolation : Upon completion, remove the methanol under reduced pressure. Acidify the remaining aqueous solution to a pH of approximately 2-3 by the slow addition of 1M hydrochloric acid (HCl).

-

Purification : The resulting precipitate is the desired product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Ethyl-4-(trifluoromethyl)thiazole-5-carboxylic acid as a solid.

Visualized Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the synthesis.

Application Notes and Protocols for the Quantification of 2-Ethylthiazole-4-carboxylic Acid

Introduction

2-Ethylthiazole-4-carboxylic acid is a heterocyclic compound with potential significance in various fields, including flavor chemistry, environmental analysis, and as a potential biomarker. Accurate and reliable quantification of this analyte is crucial for research and development. While specific validated methods for this compound are not extensively documented, robust analytical protocols can be adapted from methodologies established for structurally similar thiazole derivatives. This document provides detailed application notes and experimental protocols based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are common techniques for the analysis of related compounds.

Analytical Methodologies

The primary recommended methods for the quantification of this compound are HPLC-UV for simpler matrices and LC-MS/MS for complex biological samples requiring higher sensitivity and selectivity.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique suitable for the quantification of this compound in samples with relatively high concentrations and clean matrices. The method relies on the chromatographic separation of the analyte from other sample components, followed by detection using its ultraviolet absorbance.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For trace-level quantification in complex biological matrices such as plasma, urine, or tissue homogenates, LC-MS/MS is the method of choice. Its high sensitivity and selectivity, achieved through mass-based detection and fragmentation, allow for accurate measurement even in the presence of interfering substances.

Data Presentation: Performance of Analogous Thiazole Carboxylic Acid Quantification

The following tables summarize the quantitative performance of analytical methods developed for structurally similar compounds, providing a benchmark for a newly developed method for this compound.

Table 1: HPLC-UV Method Performance for Thiazole Carboxylic Acids

| Analyte | Matrix | Linearity Range | LOD | LOQ | Recovery | Reference |

| Thiabendazole | Solid & Liquid Foods | 0.31–20.00 µg/mL | 0.009–0.017 µg/mL | 0.028–0.052 µg/mL | 93.61–98.08% | [1] |

| 2-Thioxothiazolidine-4-carboxylic acid (TTCA) | Urine | 0.03–10.00 mg/L | 0.008 mg/L | 0.027 mg/L | 85.0–92.7% | [2] |

| HPPTCA* | Plasma | 1–100 µmol/L | - | 1 µmol/L | 92.74–105.57% | [3] |

*HPPTCA: 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid

Table 2: LC-MS/MS Method Performance for Thiazole Carboxylic Acids

| Analyte | Matrix | Linearity Range | LOD | LOQ | Recovery | Reference |

| 2-Aminothiazoline-4-carboxylic acid (ATCA) | Plasma | 20–1000 ng/mL | - | - | Good | [4] |

| TMTCA** | Plasma, Brain, Liver | Not Specified | 1 ng/mL (plasma), 4 ng/g (brain) | - | 79–105% | [5] |

| HPPTCA* | Plasma | 0.25–10 µmol/L | - | 0.25 µmol/L | Not Specified | [6] |

*HPPTCA: 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid **TMTCA: (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid

Experimental Protocols

Protocol 1: HPLC-UV Quantification of this compound

This protocol is a generalized procedure and may require optimization for specific sample matrices.

1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of aqueous sample (e.g., urine, beverage), add a suitable internal standard.

-

Acidify the sample to approximately pH 3 with hydrochloric acid.

-

Add 4 mL of a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

1.2. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A starting point could be a 70:30 (v/v) ratio of aqueous to organic phase.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Injection Volume: 20 µL.

-

UV Detection: The optimal wavelength should be determined by a UV scan of a standard solution of this compound. Based on similar structures, a wavelength in the range of 250-280 nm is a reasonable starting point.

1.3. Data Analysis

Quantification is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the standards.

Protocol 2: LC-MS/MS Quantification of this compound in Biological Fluids

This protocol is designed for high-sensitivity analysis in complex matrices like plasma.

2.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma in a microcentrifuge tube, add an internal standard (ideally a stable isotope-labeled version of the analyte).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2.2. LC-MS/MS Conditions

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 or similar reverse-phase column suitable for LC-MS (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), likely in positive or negative mode depending on the analyte's properties (to be determined by infusion).

-

MS/MS Detection: Selected Reaction Monitoring (SRM) mode. The precursor ion (m/z of the parent molecule) and one or two product ions (m/z of characteristic fragments) must be determined by direct infusion of a standard solution of this compound.

2.3. Method Validation

For both protocols, a full method validation should be conducted according to relevant guidelines (e.g., FDA or ICH), assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.

Visualizations

Caption: General workflow for sample preparation and HPLC-UV analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. [Study on determination of 2-thioxothiazolidine-4-carboxylic Acid in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid, a stable adduct formed between D-(-)-penicillamine and acetaldehyde (main biological metabolite of ethanol), in plasma, liver and brain rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: HPLC Method Development for the Analysis of 2-Ethylthiazole-4-carboxylic Acid

Introduction

2-Ethylthiazole-4-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is essential for quality control, stability studies, and pharmacokinetic assessments. This application note presents a detailed protocol for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The methodologies provided are intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental for developing a suitable analytical method.

| Property | Value | Source/Reference |

| Molecular Formula | C₆H₇NO₂S | [1] |

| Molecular Weight | 157.19 g/mol | [1] |

| Appearance | Solid (inferred) | |

| UV Absorbance (λmax) | Estimated 230-280 nm | Inferred from similar thiazole structures and general carboxylic acid UV absorbance.[2] |

| pKa | Estimated 3-4 | Based on the carboxylic acid functional group. |

| logP | Estimated 1.0-2.0 | Based on molecular structure. |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥95%)[1]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade/deionized)

-

Formic acid (≥98%)

-

Ammonium acetate

-

Phosphate buffer salts (e.g., monobasic potassium phosphate)

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[3][4]

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: Acetonitrile

-

-

Elution Mode: Isocratic or gradient elution can be evaluated. A starting point could be a 70:30 (v/v) mixture of Mobile Phase A and B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: To be determined by UV scan (initial screening at 254 nm).

-

Injection Volume: 10 µL

Standard and Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Development Workflow

The development of a robust HPLC method involves a systematic optimization of various parameters. The following workflow is recommended:

Caption: Logical workflow for HPLC method development.

Method Validation Protocol

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

Validation Parameters:

-

Specificity: Analyze a blank sample (mobile phase), a standard solution of this compound, and a sample matrix to demonstrate that there are no interfering peaks at the retention time of the analyte.

-

Linearity: Construct a calibration curve by plotting the peak area against the concentration of at least five working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: Perform recovery studies by spiking a known amount of this compound into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

-

Precision:

-

Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.

-